[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-oxo-1,4-dihydroquinazoline-3-carboxylate;hydrochloride
Overview
Description
DAU 5884 hydrochloride is a selective muscarinic M3 receptor antagonist. It is known for its ability to inhibit methacholine-dependent effects on cell proliferation and muscle contractility, particularly in bovine tracheal smooth muscle . The compound has a molecular formula of C17H21N3O3.HCl and a molecular weight of 351.83 g/mol .
Scientific Research Applications
DAU 5884 hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
DAU 5884 hydrochloride is a competitive, potent, and selective antagonist of the muscarinic M3 receptor . The M3 receptor is a type of muscarinic acetylcholine receptor that plays a crucial role in the contraction of smooth muscles and the regulation of glandular secretions in the body.
Mode of Action
As an antagonist, DAU 5884 hydrochloride binds to the M3 receptor and blocks its activation by acetylcholine . This prevents the downstream effects typically induced by the activation of the M3 receptor.
Biochemical Pathways
The M3 receptor is involved in various biochemical pathways, particularly those related to smooth muscle contraction and glandular secretion. By blocking the M3 receptor, DAU 5884 hydrochloride can inhibit these pathways , leading to a decrease in smooth muscle contractility and glandular secretion .
Pharmacokinetics
It is noted that the compound issoluble in water and DMSO , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of DAU 5884 hydrochloride’s action is the inhibition of muscle contractility . It also shows antiproliferative effects , suggesting that it may inhibit cell proliferation. Additionally, it has been found to block cobrotoxin-induced transient A-type K(+) currents in dorsal root ganglion neurons .
Action Environment
It is recommended to store the compound under desiccating conditions at +4°c , indicating that temperature and humidity may affect its stability
Safety and Hazards
DAU 5884 hydrochloride is not classified as a hazardous substance or mixture . In case of inhalation, skin contact, eye contact, or ingestion, specific first aid measures should be taken . During combustion, it may emit irritant fumes . It is recommended to use full personal protective equipment and avoid breathing vapors, mist, dust, or gas .
Relevant Papers The compound has been mentioned in several papers. For instance, one study found that muscarinic M3 receptors mediate cholinergic synergism of mitogenesis in airway smooth muscle . Another study characterized muscarinic receptors in the guinea-pig uterus .
Biochemical Analysis
Biochemical Properties
DAU 5884 hydrochloride plays a significant role in biochemical reactions by inhibiting the activity of muscarinic M3 receptors. These receptors are part of the G protein-coupled receptor family and are involved in various physiological functions, including smooth muscle contraction, glandular secretion, and modulation of neurotransmitter release. DAU 5884 hydrochloride interacts with the muscarinic M3 receptor by binding to its active site, thereby preventing the binding of acetylcholine, the natural ligand . This inhibition leads to a decrease in receptor activity and subsequent downstream signaling.
Cellular Effects
DAU 5884 hydrochloride has been shown to affect various types of cells and cellular processes. In airway smooth muscle cells, it inhibits methacholine-dependent cell proliferation and muscle contractility . This inhibition is mediated through the blockade of muscarinic M3 receptors, which play a crucial role in cholinergic signaling pathways. By inhibiting these receptors, DAU 5884 hydrochloride reduces the mitogenic response and muscle contraction, which can be beneficial in conditions such as asthma and chronic obstructive pulmonary disease (COPD).
Molecular Mechanism
The molecular mechanism of DAU 5884 hydrochloride involves its binding to the muscarinic M3 receptor, a G protein-coupled receptor. Upon binding, DAU 5884 hydrochloride prevents the activation of the receptor by acetylcholine, leading to the inhibition of downstream signaling pathways . This includes the inhibition of phospholipase C activation, which reduces the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). Consequently, the intracellular calcium levels decrease, leading to reduced muscle contraction and cell proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of DAU 5884 hydrochloride have been observed to change over time. The compound is stable under recommended storage conditions and retains its activity for extended periods . Its effects on cellular function may vary depending on the duration of exposure. Long-term exposure to DAU 5884 hydrochloride can lead to sustained inhibition of muscarinic M3 receptor activity, resulting in prolonged reduction of cell proliferation and muscle contractility. Additionally, the compound’s stability and degradation in in vitro and in vivo studies have shown that it remains effective over time without significant loss of potency.
Dosage Effects in Animal Models
The effects of DAU 5884 hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits muscarinic M3 receptor activity without causing significant adverse effects . At higher doses, DAU 5884 hydrochloride may exhibit toxic effects, including gastrointestinal disturbances and cardiovascular complications. The threshold for these adverse effects depends on the specific animal model and the route of administration. It is essential to carefully titrate the dosage to achieve the desired therapeutic effects while minimizing potential toxicity.
Metabolic Pathways
DAU 5884 hydrochloride is involved in various metabolic pathways, primarily through its interaction with muscarinic M3 receptors. The compound inhibits the receptor’s activity, leading to alterations in downstream signaling pathways . This includes the inhibition of phospholipase C activation and subsequent reduction in IP3 and DAG production. Additionally, DAU 5884 hydrochloride may affect metabolic flux and metabolite levels by modulating the activity of enzymes and cofactors involved in these pathways.
Transport and Distribution
The transport and distribution of DAU 5884 hydrochloride within cells and tissues are influenced by its interaction with transporters and binding proteins. The compound is likely to be distributed to tissues expressing muscarinic M3 receptors, such as smooth muscle, glands, and certain regions of the brain . The localization and accumulation of DAU 5884 hydrochloride within these tissues depend on the expression levels of the receptors and the presence of specific transporters that facilitate its uptake and distribution.
Subcellular Localization
DAU 5884 hydrochloride’s subcellular localization is primarily determined by its interaction with muscarinic M3 receptors. These receptors are predominantly located on the cell membrane, where they mediate cholinergic signaling . Upon binding to the receptor, DAU 5884 hydrochloride exerts its inhibitory effects at the membrane level, preventing the activation of downstream signaling pathways. The compound’s activity and function are closely associated with its ability to target and bind to these membrane-bound receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DAU 5884 hydrochloride involves the esterification of 1,4-dihydro-2-oxo-3(2H)-quinazolinecarboxylic acid with (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester hydrochloride . The reaction typically requires the use of an appropriate esterification agent and solvent under controlled temperature conditions.
Industrial Production Methods: Industrial production of DAU 5884 hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity (>99%) and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: DAU 5884 hydrochloride primarily undergoes substitution reactions due to the presence of functional groups that can participate in nucleophilic substitution .
Common Reagents and Conditions:
Reagents: Common reagents include esterification agents and solvents like dimethyl sulfoxide (DMSO) and water.
Major Products: The major product formed from these reactions is DAU 5884 hydrochloride itself, with high purity and stability .
Comparison with Similar Compounds
Atropine: A non-selective muscarinic antagonist.
Scopolamine: Another non-selective muscarinic antagonist with central nervous system effects.
Tiotropium: A selective muscarinic M3 receptor antagonist used in the treatment of chronic obstructive pulmonary disease (COPD).
Uniqueness of DAU 5884 Hydrochloride: DAU 5884 hydrochloride is unique due to its high selectivity and potency as a muscarinic M3 receptor antagonist. Unlike non-selective antagonists like atropine and scopolamine, DAU 5884 hydrochloride specifically targets M3 receptors, making it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-oxo-1,4-dihydroquinazoline-3-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3.ClH/c1-19-12-6-7-13(19)9-14(8-12)23-17(22)20-10-11-4-2-3-5-15(11)18-16(20)21;/h2-5,12-14H,6-10H2,1H3,(H,18,21);1H/t12-,13+,14?; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDERDDSQHZRNGC-LIWIJTDLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)N3CC4=CC=CC=C4NC3=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)N3CC4=CC=CC=C4NC3=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131780-47-7 | |
Record name | DAU 5884 hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131780477 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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